molecular formula C16H14ClN3O2 B2948199 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide CAS No. 1424624-36-1

4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide

Cat. No.: B2948199
CAS No.: 1424624-36-1
M. Wt: 315.76
InChI Key: FCSNCJHMRCPCBZ-UHFFFAOYSA-N
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Description

4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is a complex organic compound that features a chloropyridine moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The resulting intermediate is then subjected to further reactions to introduce the enamido and benzamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-18-16(22)12-3-5-13(6-4-12)20-15(21)7-2-11-8-9-19-14(17)10-11/h2-10H,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSNCJHMRCPCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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